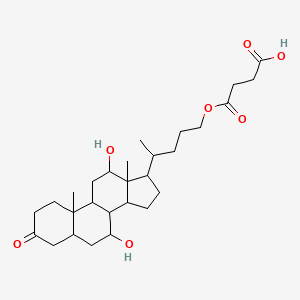![molecular formula C23H27N5O2 B15123797 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123797.png)
3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a complex organic molecule that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: The synthesis begins with the formation of the pyrimidine ring, which involves the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine Substitution:
Quinazolinone Formation: The final step involves the formation of the quinazolinone core, which is typically achieved through cyclization reactions involving amides and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
The compound 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The piperidine and pyrimidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the quinazolinone core can yield dihydroquinazolinones.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinazolinone derivatives in various chemical reactions.
Biology
In biology, the compound is investigated for its potential as a bioactive molecule. Quinazolinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Quinazolinone derivatives have been studied as potential drugs for treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, the compound may be used as an intermediate in the synthesis of other complex molecules. Its unique structural features make it a valuable building block for the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
相似化合物的比较
Similar Compounds
- 4-Cyclopropyl-6-methylpyrimidin-2-amine
- N-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Uniqueness
Compared to similar compounds, 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one stands out due to its unique combination of structural features. The presence of the quinazolinone core, along with the methoxy group and the cyclopropyl-substituted pyrimidine ring, contributes to its distinct chemical and biological properties.
属性
分子式 |
C23H27N5O2 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC 名称 |
3-[[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one |
InChI |
InChI=1S/C23H27N5O2/c1-15-11-21(26-22(25-15)17-3-4-17)27-9-7-16(8-10-27)13-28-14-24-20-12-18(30-2)5-6-19(20)23(28)29/h5-6,11-12,14,16-17H,3-4,7-10,13H2,1-2H3 |
InChI 键 |
UATFXTVYXFPIKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


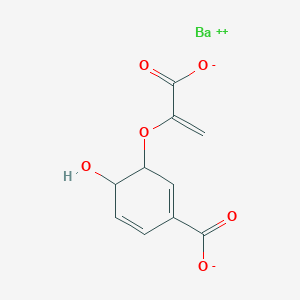
![Bicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B15123721.png)
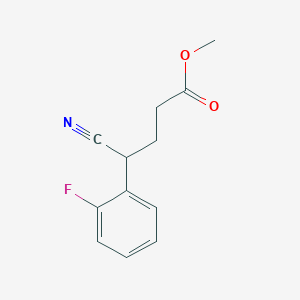
![exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15123735.png)
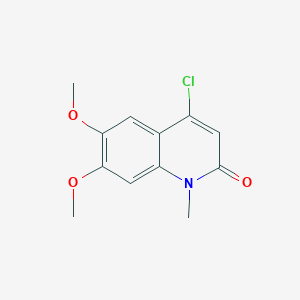
![17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15123750.png)
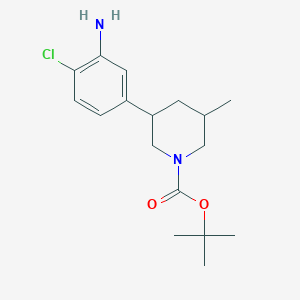
![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)cyclohexyl]oxycyclohexyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B15123762.png)
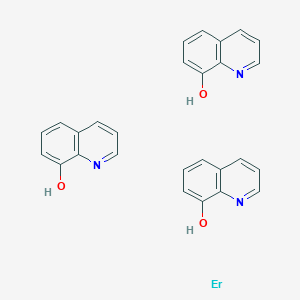
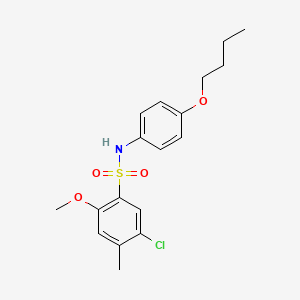
![(1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15123772.png)
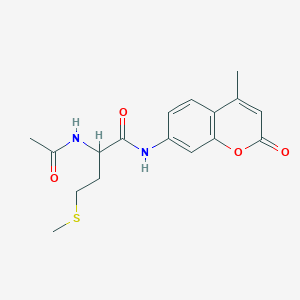
![3-(diphenylphosphanyl)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalen]-2-ol](/img/structure/B15123778.png)
